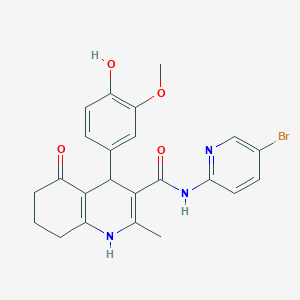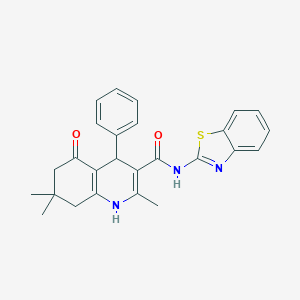![molecular formula C29H28N2OS B304303 6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been shown to have a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of multi-drug resistant bacteria. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in lab experiments is its potential to be used as a lead compound for the development of new anti-cancer and anti-bacterial drugs. However, one limitation is the relatively low yield of the compound, which may make it difficult to scale up for large-scale production.
Orientations Futures
There are several future directions for the research on 6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile. One direction is the further investigation of its mechanism of action, which may lead to the development of more effective anti-cancer and anti-bacterial drugs. Additionally, the compound could be modified to improve its pharmacokinetic properties, such as bioavailability and half-life. Finally, the compound could be tested in combination with other drugs to determine if it has synergistic effects.
In conclusion, 6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a compound that has shown potential in various scientific research applications, including cancer treatment and antibiotic development. While there are still many unknowns regarding its mechanism of action and potential limitations, the future directions for research on this compound are promising.
Méthodes De Synthèse
The synthesis of 6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves a multi-step process that includes the reaction of 2-oxoethyl 9H-fluorene-2-carboxylate with tert-butyl isocyanide, followed by the reaction with thioacetic acid, and finally, the reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The yield of the compound is reported to be around 50%.
Applications De Recherche Scientifique
6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has shown potential in various scientific research applications. It has been reported to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, it has shown activity against multi-drug resistant bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
Nom du produit |
6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile |
|---|---|
Formule moléculaire |
C29H28N2OS |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
6-tert-butyl-2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C29H28N2OS/c1-29(2,3)23-9-11-26-21(15-23)14-22(16-30)28(31-26)33-17-27(32)19-8-10-25-20(13-19)12-18-6-4-5-7-24(18)25/h4-8,10,13-14,23H,9,11-12,15,17H2,1-3H3 |
Clé InChI |
VSKLVEOQNXJYDN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(C(=N2)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)C#N |
SMILES canonique |
CC(C)(C)C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)











